

# Application of the Pauson-Khand Reaction in the Total Synthesis of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Daphlongamine H	
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### Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex, polycyclic architectures present formidable challenges to synthetic chemists. A key strategic disconnection in the total synthesis of these molecules often involves the stereoselective construction of fused ring systems. The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has emerged as a robust method for the formation of cyclopentenones, which are versatile intermediates in the synthesis of complex natural products. This application note details the use of an intramolecular Pauson-Khand reaction in the landmark total synthesis of (–)-daphlongamine H by Sarpong and coworkers, a pivotal step that enabled the efficient construction of the hydro-indene substructure of the molecule.[1] [2][3][4][5]

### **The Pauson-Khand Reaction in Context**

In the total synthesis of (–)-daphlongamine H, the intramolecular Pauson-Khand reaction was employed to construct the fused 6,5-bicyclic core of the molecule. This cobalt-mediated cyclization of an enyne diol precursor efficiently forged a key carbon-carbon bond, establishing the cyclopentenone moiety with the desired stereochemistry.[1][6] The reaction's success was crucial for advancing to the later stages of the synthesis, which involved further redox manipulations to complete the hexacyclic framework of the natural product.[1][2]



## **Quantitative Data**

The following table summarizes the key quantitative data for the Pauson-Khand reaction step in the synthesis of (–)-daphlongamine H.

Parameter	Value
Starting Material	Enyne diol
Product	Pentacyclic enone
Cobalt Source	Dicobalt octacarbonyl (Co <sub>2</sub> (CO) <sub>8</sub> )
Solvent	Tetrahydrofuran (THF)
Additive	Dimethyl sulfoxide (DMSO)
Temperature	65 °C
Yield	94%

# **Experimental Protocol**

This protocol is adapted from the total synthesis of (–)-daphlongamine H by Sarpong and coworkers.[1]

Objective: To synthesize the pentacyclic enone intermediate via an intramolecular Pauson-Khand reaction.

#### Materials:

- · Enyne diol precursor
- Dicobalt octacarbonyl (Co<sub>2</sub>(CO)<sub>8</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Argon gas supply



- · Standard laboratory glassware for inert atmosphere reactions
- · Silica gel for column chromatography

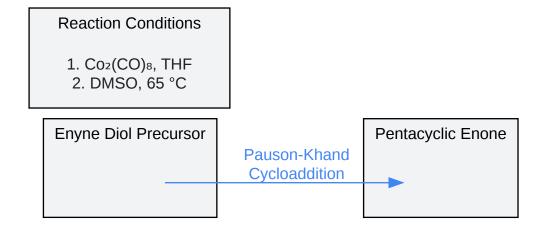
#### Procedure:

- To a solution of the enyne diol in anhydrous THF under an argon atmosphere, add dicobalt octacarbonyl (Co<sub>2</sub>(CO)<sub>8</sub>).
- Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the alkyne-cobalt complex.
- To the resulting solution, add anhydrous DMSO.
- Heat the reaction mixture to 65 °C and stir for 14 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and filter through a pad of Celite, washing with acetone.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic enone.

### Visualization of the Key Transformation

The following diagram illustrates the intramolecular Pauson-Khand reaction that forms the hydro-indene substructure of **Daphlongamine H**.





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Caption: Intramolecular Pauson-Khand reaction in **Daphlongamine H** synthesis.

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### References

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- To cite this document: BenchChem. [Application of the Pauson-Khand Reaction in the Total Synthesis of Daphlongamine H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593103#pauson-khand-reaction-in-daphlongamine-h-synthesis]



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